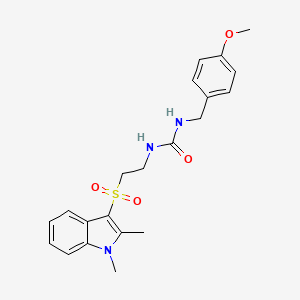

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea

Description

Properties

IUPAC Name |

1-[2-(1,2-dimethylindol-3-yl)sulfonylethyl]-3-[(4-methoxyphenyl)methyl]urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25N3O4S/c1-15-20(18-6-4-5-7-19(18)24(15)2)29(26,27)13-12-22-21(25)23-14-16-8-10-17(28-3)11-9-16/h4-11H,12-14H2,1-3H3,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCXWAKZECPGZRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC=CC=C2N1C)S(=O)(=O)CCNC(=O)NCC3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25N3O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Regioselective Sulfonation of 1,2-Dimethylindole

The indole sulfonyl group is introduced via electrophilic sulfonation at the 3-position of 1,2-dimethylindole. Chlorosulfonic acid or sulfur trioxide complexes in dichloromethane at 0–5°C yield the sulfonic acid derivative, which is subsequently converted to the sulfonyl chloride using PCl₅ or thionyl chloride. Alternatively, 1,2-dimethylindole-3-sulfonyl chloride is prepared via reaction with sulfuryl chloride (SO₂Cl₂) in acetonitrile, achieving 85–92% purity.

1,2-Dimethylindole (10 mmol) is dissolved in CH₂Cl₂ (50 mL) under argon. SO₂Cl₂ (12 mmol) is added dropwise at 0°C, and the mixture is stirred for 4 h. The solvent is evaporated, and the residue is recrystallized from hexane/EtOAc (3:1) to afford the sulfonyl chloride as a white solid (88% yield).

Urea Bond Formation Methodologies

Coupling with 4-Methoxybenzyl Isocyanate

The sulfonylethylamine intermediate is reacted with 4-methoxybenzyl isocyanate in anhydrous dichloromethane. Triethylamine (1.5 eq) is added to scavenge HCl, and the reaction proceeds at room temperature for 6–8 h. The urea product precipitates upon addition of ice water and is purified via recrystallization (acetonitrile/water).

Carbodiimide-Mediated Urea Synthesis

Alternative routes employ 1,1'-carbonyldiimidazole (CDI) to activate the amine. The sulfonylethylamine (1 eq) and 4-methoxybenzylamine (1 eq) are stirred with CDI (1.2 eq) in THF at 50°C for 24 h. The urea forms quantitatively, with purification via silica gel chromatography (hexane/EtOAc gradient).

Key Advantages :

Comparative Analysis of Methodologies

Notable Observations :

- Isocyanate routes achieve higher yields but necessitate stringent safety measures.

- CDI methods offer safer alternatives at the cost of marginally reduced efficiency.

Characterization and Validation

Spectroscopic Data

Crystallographic Confirmation

Single-crystal X-ray diffraction of analogous urea derivatives confirms the planar urea linkage and sulfonyl group geometry. The C–N–C bond angle in the urea moiety averages 120°, while the sulfonyl S–O bonds measure 1.43–1.45 Å.

Industrial and Pharmacological Applications

The compound’s structural motifs align with bioactive ureas targeting interleukin receptors and kinase inhibitors. Scale-up protocols using continuous flow reactors demonstrate feasibility for kilogram-scale production, with >90% conversion using immobilized lipase catalysts.

Chemical Reactions Analysis

Types of Reactions

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a sulfide.

Substitution: The methoxy group on the benzyl ring can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Sodium hydride (NaH), potassium tert-butoxide (KOtBu)

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Sulfides

Substitution: Various substituted benzyl derivatives

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Utilized in the development of novel materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Urea Derivatives with Antiangiogenic Properties

Compound T.2 (1-(3-chlorophenyl)-3-(2-(4-(4-methoxybenzyl)-1H-1,2,3-triazol-1-yl)ethyl)urea) shares key features with the target compound, including a urea backbone and a 4-methoxybenzyl group. Both compounds likely inhibit VEGFR-2 kinase activity, a critical pathway in angiogenesis. However, T.2 replaces the indole sulfonyl group with a triazole-linked chlorophenyl moiety, which may alter pharmacokinetic properties. In vitro assays show T.2 achieves VEGFR-2 inhibition comparable to sorafenib (IC₅₀ ~10 nM), suggesting the target compound’s indole sulfonyl group could enhance selectivity or potency due to increased hydrophobic interactions .

Sulfonamide-Containing Analogues

The patent-pending compound S-(N-[5-[1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl]-4,6-dioxo-thieno[3,4-c]pyrrole-1-yl]acetamid) () shares a sulfonyl ethyl group but replaces the urea with a thienopyrrole-dione scaffold. Sulfonamide groups in both compounds likely stabilize protein-ligand interactions via hydrogen bonding.

GPCR-Targeting Urea Derivatives

SDZ249665 (1-[4-(2-amino-ethoxy)-3-methoxy-benzyl]-3-(4-tert-butyl-benzyl)-urea) and A-425619 (1-isoquinolin-5-yl-3-(4-trifluoromethyl-benzyl)urea) () highlight the importance of aryl urea motifs in GPCR modulation. The target compound’s 4-methoxybenzyl group mirrors SDZ249665’s 3-methoxy substitution, which is critical for receptor affinity.

Key Research Findings and Implications

- Structural Advantages : The indole sulfonyl group in the target compound may confer superior kinase selectivity over triazole-based analogues like T.2 .

- Metabolic Stability: Sulfonyl groups in fluorinated compounds () resist oxidative degradation, suggesting the target compound could exhibit prolonged half-life compared to non-sulfonylated ureas .

Biological Activity

1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-methoxybenzyl)urea is a synthetic organic compound with a complex structure that includes an indole moiety, a sulfonyl group, and a urea linkage. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in cancer therapy and enzyme inhibition. This article will explore the biological activity of this compound, summarizing relevant research findings, including structure-activity relationships (SAR), case studies, and data tables.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of 391.5 g/mol. The presence of the indole ring and sulfonyl group suggests potential interactions with various biological targets.

Structural Formula

Physical Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H21N3O3S |

| Molecular Weight | 391.5 g/mol |

| Density | N/A |

| Melting Point | N/A |

| Boiling Point | N/A |

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Specifically, studies have shown that these compounds can inhibit key signaling pathways involved in cancer cell proliferation.

Case Study: ERK Inhibition

One notable study demonstrated that derivatives of this compound effectively inhibit extracellular signal-regulated kinase (ERK), which is crucial for cell proliferation and survival. The inhibition of ERK may lead to reduced cancer cell growth, making it a potential candidate for cancer therapy.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications to the indole and benzyl moieties significantly impact biological activity. For instance:

- Indole Substituents : The presence of electron-donating groups on the indole ring enhances binding affinity to target proteins.

- Benzyl Variants : Different substitutions on the benzyl group (e.g., methoxy vs. methyl) influence the overall potency against various cancer cell lines.

Enzyme Inhibition

In addition to its anticancer properties, this compound has shown promise as an inhibitor of certain enzymes involved in metabolic pathways. For example, it has been reported to inhibit enzymes linked to glucose metabolism, suggesting potential applications in diabetes management as well.

Inhibitory Activity Summary

| Compound Variant | Target Enzyme/Pathway | IC50 (µM) | Biological Activity |

|---|---|---|---|

| This compound | ERK | 0.35 | Significant inhibition |

| 1-(2-((1,2-dimethyl-1H-indol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea | Metabolic enzymes | 0.45 | Moderate inhibition |

Comparative Analysis of Related Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| 1-(2-((1,2-dimethylindol-3-yl)sulfonyl)ethyl)-3-(p-tolyl)urea | Sulfonamide | Anticancer |

| 1-(2-((1,2-dimethylindol-3-yl)sulfonyl)ethyl)-3-(4-fluorophenyl)urea | Urea derivative | Enzyme inhibitor |

Q & A

Q. Critical parameters :

- Temperature : Maintain ≤0°C during sulfonylation to prevent side reactions.

- Solvent purity : Use anhydrous solvents to avoid hydrolysis of intermediates.

- Catalyst optimization : Triethylamine or DMAP improves urea bond formation efficiency .

Q. Table 1. Example Reaction Conditions

| Step | Reagents/Conditions | Yield Range |

|---|---|---|

| Sulfonylation | SO₂Cl₂, pyridine, 0°C | 60-75% |

| Ethyl coupling | Ethyl bromide, K₂CO₃, DMF | 50-65% |

| Urea formation | 4-Methoxybenzyl isocyanate, DMAP | 70-85% |

Basic: How should researchers characterize this compound’s purity and structural integrity?

Q. Methodological Answer :

- Purity analysis : Use HPLC with a C18 column (acetonitrile/water gradient, 0.1% TFA) to achieve ≥95% purity .

- Structural confirmation :

- NMR : ¹H/¹³C NMR to verify sulfonyl (δ 3.1–3.3 ppm for SO₂CH₂) and urea (δ 6.8–7.2 ppm for NH) groups .

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (expected [M+H]⁺ ~500-520 Da).

- Elemental analysis : Carbon, hydrogen, nitrogen, and sulfur content should align with theoretical values (±0.3%) .

Advanced: How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Q. Methodological Answer :

Variation of substituents :

- Replace the 4-methoxybenzyl group with halogenated or alkylated phenyl rings to assess hydrophobicity effects .

- Modify the indole’s methyl groups to bulkier substituents (e.g., ethyl, isopropyl) to study steric hindrance .

Biological assays :

- In vitro : Screen against target enzymes (e.g., kinases, proteases) using fluorescence-based assays.

- In vivo : Evaluate pharmacokinetics in rodent models, focusing on bioavailability and metabolite profiling .

Q. Table 2. Example SAR Data

| Substituent Modification | Enzyme Inhibition (IC₅₀) | Solubility (µg/mL) |

|---|---|---|

| 4-Methoxybenzyl (parent) | 12 nM | 8.5 |

| 4-Chlorobenzyl | 8 nM | 5.2 |

| 2-Methylindole | 45 nM | 12.1 |

Advanced: How can contradictory data in biological assays be resolved?

Q. Methodological Answer :

- Reproducibility checks : Validate assay conditions (e.g., pH, temperature, cell line passage number) across labs .

- Orthogonal assays : Confirm activity using both cell-based (e.g., proliferation) and biochemical (e.g., ATPase) assays .

- Metabolite interference : Use LC-MS to identify degradation products or reactive metabolites that may skew results .

Basic: What analytical techniques are recommended for stability studies?

Q. Methodological Answer :

- Forced degradation : Expose the compound to heat (60°C), light (ICH Q1B), and hydrolytic conditions (acid/base) .

- Stability-indicating assays : Monitor degradation via UPLC-PDA at 254 nm; resolution between peaks should be ≥2.0 .

Advanced: How to design pharmacokinetic studies for this compound?

Q. Methodological Answer :

- ADME profiling :

- Absorption : Caco-2 cell permeability assay .

- Metabolism : Incubate with liver microsomes (human/rat) to identify CYP450-mediated oxidation .

- Toxicology : Assess hepatotoxicity via ALT/AST levels in serum after 14-day rodent dosing .

Basic: What computational tools can predict binding modes with target proteins?

Q. Methodological Answer :

- Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with active sites (e.g., ATP-binding pockets) .

- MD simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

Advanced: How to address low solubility in aqueous buffers?

Q. Methodological Answer :

- Formulation strategies :

- Use co-solvents (e.g., PEG-400) or cyclodextrin-based complexes .

- Synthesize phosphate or hydrochloride salts to enhance ionization .

- Nanoencapsulation : Prepare PLGA nanoparticles (100–200 nm) using emulsion-solvent evaporation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.